molecular formula C3H7NO3S B1322079 1,3,4-Oxathiazinane 3,3-dioxide CAS No. 863015-82-1

1,3,4-Oxathiazinane 3,3-dioxide

Cat. No.: B1322079
CAS No.: 863015-82-1
M. Wt: 137.16 g/mol
InChI Key: CFRCZLVPCCLZFG-UHFFFAOYSA-N
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Description

1,3,4-Oxathiazinane 3,3-dioxide is a useful research compound. Its molecular formula is C3H7NO3S and its molecular weight is 137.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cancer Research

1,3,4-Oxathiazinane 3,3-dioxide derivatives have shown potential in cancer research. Specifically, certain derivatives have demonstrated in vitro cell growth inhibitory activity against SKBR3 breast cancer cells (Borcard et al., 2010).

Synthesis and Chemical Reactions

These compounds have been utilized in various synthetic and chemical reactions. For instance, they have been involved in substitution reactions with nucleophiles demonstrating the utility and limitations of these substrates in synthetic chemistry (Posakony & Tewson, 2002). Additionally, the synthesis of perhydro-1,2,3-oxathiazine 2,2-dioxides and their conversion to other chemical structures has been explored (Varlamov et al., 2004).

Materials Chemistry

This compound scaffolds have been applied in materials chemistry, particularly in the development of photochromic materials. Research has shown efficient P-type photochromism in certain substituted oxathiine 2,2-dioxides (Aiken et al., 2019).

Pharmacological Research

The utility of oxathiazinane dioxide heterocycles in the assembly of polyfunctionalized amine derivatives has been highlighted, particularly in the synthesis of pharmacologically significant compounds like saxitoxin (Fleming & Du Bois, 2006).

Chemical Synthesis

These compounds have been integral in the expedient synthesis of highly substituted dihydro-oxathiine 2,2-dioxides and oxathiine 2,2-dioxides, showcasing their versatility in organic synthesis (Aiken et al., 2019).

Biochemical Analysis

Biochemical Properties

1,3,4-Oxathiazinane 3,3-dioxide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with reactive oxygen species, leading to increased levels of these species in treated cells . This interaction suggests that this compound may influence oxidative stress pathways, which are crucial in various cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to induce apoptosis in cancer cells, thereby inhibiting cell proliferation and migration . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antineoplastic properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to induce high levels of reactive oxygen species, which in turn lead to oxidative stress and apoptosis in cancer cells . This mechanism highlights the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, making it a viable candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antineoplastic activity without adverse effects. At higher doses, toxic effects have been observed, indicating the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and apoptosis. These interactions influence metabolic flux and metabolite levels, further contributing to the compound’s biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications, ensuring its effective interaction with cellular components .

Properties

IUPAC Name

1,3,4-oxathiazinane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c5-8(6)3-7-2-1-4-8/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRCZLVPCCLZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCS(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4-Oxathiazinane 3,3-dioxide
Reactant of Route 2
1,3,4-Oxathiazinane 3,3-dioxide
Reactant of Route 3
1,3,4-Oxathiazinane 3,3-dioxide
Reactant of Route 4
1,3,4-Oxathiazinane 3,3-dioxide
Reactant of Route 5
1,3,4-Oxathiazinane 3,3-dioxide
Reactant of Route 6
1,3,4-Oxathiazinane 3,3-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.